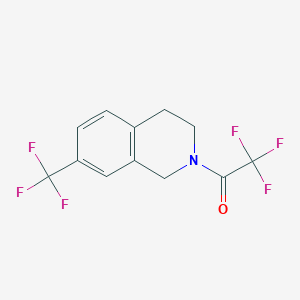

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound characterized by the presence of trifluoromethyl and trifluoroacetyl groups attached to a tetrahydroisoquinoline core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Isoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline skeleton through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Addition of Trifluoroacetyl Group: The final step involves the acylation of the isoquinoline derivative with trifluoroacetic anhydride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a hydroxyl group under mild conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Hydroxy derivatives.

Substitution Products: Functionalized isoquinoline derivatives with various substituents replacing the trifluoromethyl groups.

Aplicaciones Científicas De Investigación

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.

Mecanismo De Acción

The mechanism by which 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways. The trifluoroacetyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline: Lacks the additional trifluoromethyl group, resulting in different chemical and biological properties.

7-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the trifluoroacetyl group, affecting its reactivity and applications.

2-Trifluoroacetyl-7-methyl-1,2,3,4-tetrahydroisoquinoline: Substitution of the trifluoromethyl group with a methyl group, leading to altered chemical behavior.

Uniqueness: 2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both trifluoromethyl and trifluoroacetyl groups, which impart distinct electronic and steric effects. These features enhance its stability, reactivity, and potential for diverse applications compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its unique properties and potential applications

Actividad Biológica

2-Trifluoroacetyl-7-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline (C₁₂H₉F₆NO) is a fluorinated isoquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoroacetyl group and a trifluoromethyl group, which are known to enhance the pharmacokinetic properties of drug candidates. The incorporation of fluorine atoms often alters the lipophilicity, metabolic stability, and biological activity of organic compounds.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₉F₆NO

- Molecular Weight : 303.19 g/mol

- CAS Number : 18176538

The presence of trifluoromethyl groups is associated with various biological activities, including anticancer and antiviral effects. The structural characteristics of this compound suggest it could interact with biological targets effectively.

Anticancer Properties

Recent studies have indicated that compounds containing the tetrahydroisoquinoline scaffold exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| This compound | A549 (Lung) | 8.3 | Cell cycle arrest |

Neuropharmacological Effects

The tetrahydroisoquinoline derivatives are also being investigated for their neuropharmacological effects. Some studies suggest that these compounds may act as partial agonists at dopamine receptors, which could have implications for treating neurodegenerative diseases and psychiatric disorders.

Case Study 1: In Vitro Evaluation

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 and A549 cells with IC50 values indicating significant potency.

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of tetrahydroisoquinoline derivatives revealed that modifications at the trifluoroacetyl position significantly impacted biological activity. Compounds with additional halogen substitutions showed enhanced receptor binding affinity and improved therapeutic profiles.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Dopamine Receptors : Acting as a partial agonist at D₂ receptors could provide therapeutic benefits in conditions like schizophrenia.

- Phosphodiesterase Inhibition : Similar compounds have exhibited phosphodiesterase inhibitory activity which can influence cyclic nucleotide levels in cells.

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-[7-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-7-3-4-19(6-8(7)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLKEHFVMNOUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.